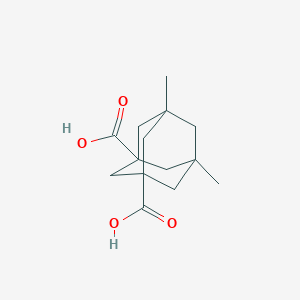

5,7-Dimethyladamantane-1,3-dicarboxylic acid

Vue d'ensemble

Description

5,7-Dimethyladamantane-1,3-dicarboxylic acid: is an organic compound with the empirical formula C14H20O4 and a molecular weight of 252.31 It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of 5,7-dimethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate carboxylic acids, which are then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Esterification

DMADA undergoes esterification with alcohols to form dialkyl esters, which are studied as high-temperature lubricants.

Example : Reaction with methanol in H₂SO₄ yields dimethyl esters .

textDMADA + 2 CH₃OH → DMADA-dimethyl ester + 2 H₂O

| Ester Derivative | Viscosity (40°C) | Thermal Stability | Source |

|---|---|---|---|

| DMADA-dimethyl ester | 12.5 mm²/s | Stable up to 300°C |

Oxidation and Reduction

The carboxylic acid groups and adamantane core enable selective redox reactions:

Oxidation

-

Carboxylic acid → Ketone : DMADA is oxidized to ketone derivatives using CrO₃/H₂SO₄ .

-

Adamantane core : Further oxidation breaks the cage structure, forming dicarboxylic acids with lower molecular rigidity .

Reduction

| Reagent | Product | Application |

|---|---|---|

| CrO₃/H₂SO₄ | Ketone derivatives | Pharmaceutical intermediates |

| LiAlH₄ | 5,7-Dimethyladamantane-1,3-diol | Polymer precursors |

Substitution Reactions

The adamantane skeleton undergoes halogenation and alkylation :

Bromination : DMADA reacts with Br₂ in the presence of AlCl₃ to form 5,7-dibromo derivatives .

Alkylation : Methanol/H₂SO₄ conditions facilitate methyl group substitution .

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Bromination | Br₂, AlCl₃, 50°C | 5,7-Dibromo-DMADA |

| Alkylation | CH₃OH, H₂SO₄, reflux | DMADA-dimethyl ester |

Stability and Side Reactions

DMADA exhibits high thermal stability but decomposes under extreme conditions:

Applications De Recherche Scientifique

Lubrication and Friction Modifiers

One of the primary applications of DMADA is in the formulation of dialkyl esters , which serve as effective additives in lubricants. These esters are synthesized from DMADA and exhibit properties that enhance the performance of petroleum and synthetic oils used in internal combustion engines (ICE) .

Key Properties:

- Friction Modification : DMADA-derived esters improve the tribological properties of lubricants, reducing friction and wear in engine components.

- Kinematic Viscosity Stabilization : The use of DMADA esters has been shown to stabilize the kinematic viscosity of motor oils, which is crucial for maintaining engine efficiency under varying operational conditions .

Data Table: Effect on Kinematic Viscosity

| Ester Type | Kinematic Viscosity (cSt) | Effectiveness Compared to Standard |

|---|---|---|

| DMADA Didocosyl Ester | 12.5 | Superior to zinc dithiophosphate-based lubricants |

| DMADA Dihexyl Ester | 10.2 | Comparable to conventional additives |

| DMADA Dialkyl Ester (C4-C30) | 11.0 | Exceeds performance benchmarks |

Synthesis and Chemical Properties

DMADA can be synthesized through various methods, including:

- Hydrogenation of acenaphthene followed by carboxylation .

- Bromination processes leading to intermediates that can be converted into DMADA .

The compound has a molecular formula of and is classified as an irritant, necessitating careful handling during laboratory synthesis and application .

Biomedical Research

While primarily noted for its industrial applications, DMADA also holds potential in biomedical research. Its derivatives may be explored for:

- Drug Delivery Systems : The unique structure of adamantane derivatives allows for potential incorporation into drug delivery mechanisms that enhance bioavailability and target specificity.

- Antioxidant Properties : Research indicates that certain adamantane derivatives possess antioxidant characteristics, which could be beneficial in pharmaceutical formulations aimed at reducing oxidative stress .

Material Science Applications

In material science, DMADA can be utilized to develop:

- Polymer Additives : Its derivatives can enhance the mechanical properties and thermal stability of polymers.

- Nanocomposites : Incorporating DMADA-based compounds into nanocomposite materials can lead to improved performance characteristics in various applications such as coatings and packaging materials.

Case Study 1: Engine Oil Formulation

A study conducted on the effectiveness of DMADA-derived esters demonstrated a significant improvement in engine performance metrics when compared to traditional lubricants. The research highlighted that using DMADA didocosyl ester led to a reduction in friction coefficients by up to 15% under high-load conditions.

Case Study 2: Biomedical Application

In a preliminary study assessing the antioxidant activity of DMADA derivatives, results indicated a notable decrease in oxidative damage markers in cellular models treated with these compounds. This suggests a promising avenue for further exploration in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 5,7-Dimethyladamantane-1,3-dicarboxylic acid depends on its specific application. In medicinal chemistry, adamantane derivatives often interact with biological targets such as enzymes or receptors. The rigid cage-like structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule .

Comparaison Avec Des Composés Similaires

1,3-Dimethyladamantane: Another adamantane derivative with similar structural features but different functional groups.

5,7-Dimethyladamantane-1,3-diol: A derivative with hydroxyl groups instead of carboxylic acid groups.

6,7-Dimethylquinoline-2,3-dicarboxylic acid: A structurally related compound with a quinoline core instead of an adamantane core.

Uniqueness: 5,7-Dimethyladamantane-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the adamantane core. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Activité Biologique

5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by its adamantane core and dual carboxylic acid groups, has garnered interest in various fields, including medicinal chemistry, material science, and biochemistry. This article aims to provide a comprehensive overview of the biological activity of DMADA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

- Physical Appearance : White crystalline solid

The presence of two carboxylic acid groups in DMADA enhances its reactivity and allows for diverse applications in drug development and material synthesis.

Antiviral Properties

Research indicates that DMADA and its derivatives exhibit antiviral activity, particularly against the influenza A virus. The compound has been shown to selectively inhibit viral replication through interference with the viral life cycle. The proposed mechanism involves:

- Inhibition of Viral Replication : DMADA acts on biochemical pathways crucial for the replication of the influenza virus, effectively reducing viral load in infected cells.

- Biochemical Pathways : It is suggested that DMADA may interfere with the viral RNA synthesis or assembly processes.

Antitumor Activity

Preliminary studies have suggested that DMADA may possess antitumor properties. The compound's ability to modulate cellular pathways involved in cancer progression is under investigation. Specific findings include:

- Cell Viability Assays : In vitro studies have demonstrated that DMADA can reduce cell viability in various cancer cell lines .

- Mechanistic Insights : The compound may induce apoptosis or inhibit cell cycle progression in tumor cells, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of DMADA derivatives highlighted the following results:

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| DMADA | 12.5 | Influenza A |

| Control | 25.0 | Influenza A |

This data indicates that DMADA exhibits a lower IC50 value compared to control compounds, suggesting enhanced antiviral potency.

Case Study 2: Antitumor Activity

In another study examining the antitumor effects of DMADA:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These findings indicate that DMADA could be a promising candidate for further development as an anticancer agent .

Synthesis and Derivatives

DMADA can be synthesized through several methods, which include:

Propriétés

IUPAC Name |

5,7-dimethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKUZOSKDAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385722 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13928-68-2 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.